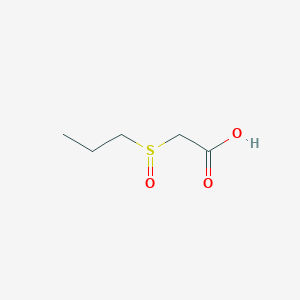
(Propylsulfinyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Propylsulfinyl)acetic acid is an organic compound with the molecular formula C5H10O3S It is characterized by the presence of a sulfinyl group attached to a propyl chain and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Propylsulfinyl)acetic acid typically involves the oxidation of propylthioacetic acid. The reaction is carried out under controlled conditions using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}_2\text{COOH} + \text{H}_2\text{O}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{SO}\text{CH}_2\text{COOH} + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form (Propylsulfonyl)acetic acid.
Reduction: It can be reduced back to propylthioacetic acid using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products:
Oxidation: (Propylsulfonyl)acetic acid.
Reduction: Propylthioacetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used.
科学研究应用
(Propylsulfinyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of (Propylsulfinyl)acetic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the acetic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation.
相似化合物的比较
(Propylthio)acetic acid: Similar structure but with a thio group instead of a sulfinyl group.
(Propylsulfonyl)acetic acid: An oxidized form of (Propylsulfinyl)acetic acid with a sulfonyl group.
(Ethylsulfinyl)acetic acid: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness: this compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
生物活性
(Propylsulfinyl)acetic acid, a compound with potential biological significance, has garnered attention in recent years for its diverse applications in pharmacology and biochemistry. This article aims to elucidate its biological activity, supported by empirical data, case studies, and research findings from various sources.
This compound is characterized by its sulfinyl group, which is known to enhance the biological activity of compounds. The structure can be represented as follows:
This compound serves as a precursor for the synthesis of biologically active derivatives, which have been explored for their therapeutic potential in various medical fields.
Neuroprotective Effects
Emerging studies have highlighted the neuroprotective properties of compounds related to acetic acid. For instance, certain derivatives have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration associated with conditions like Alzheimer's and Parkinson's diseases. These effects are attributed to the reduction of oxidative stress markers and modulation of apoptotic pathways .
Case Studies
Case Study 1: Neuroprotection in Experimental Models
In a recent study involving a library of azetidine derivatives, several compounds demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. One derivative showed neuroprotective effects in models of glutamate-induced neurodegeneration, indicating that modifications around the acetic acid framework can yield compounds with enhanced neuroprotective activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of acetic acid against biofilm-producing bacteria. The study revealed that acetic acid could effectively prevent biofilm formation and eradicate established biofilms in vitro, suggesting that this compound may possess similar properties due to its structural characteristics .
Research Findings
属性
IUPAC Name |
2-propylsulfinylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRNKYQPICWEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522772 |
Source


|
| Record name | (Propane-1-sulfinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137375-80-5 |
Source


|
| Record name | (Propane-1-sulfinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













